2-(2-Hydroxyethoxy)ethanol;urea 2-(2-Hydroxyethoxy)ethanol;urea
Brand Name: Vulcanchem
CAS No.: 71343-02-7
VCID: VC16990130
InChI: InChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4)
SMILES:
Molecular Formula: C5H14N2O4
Molecular Weight: 166.18 g/mol

2-(2-Hydroxyethoxy)ethanol;urea

CAS No.: 71343-02-7

Cat. No.: VC16990130

Molecular Formula: C5H14N2O4

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyethoxy)ethanol;urea - 71343-02-7

Specification

CAS No. 71343-02-7
Molecular Formula C5H14N2O4
Molecular Weight 166.18 g/mol
IUPAC Name 2-(2-hydroxyethoxy)ethanol;urea
Standard InChI InChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4)
Standard InChI Key GZDLXNRORJQRCY-UHFFFAOYSA-N
Canonical SMILES C(COCCO)O.C(=O)(N)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

2-(2-Hydroxyethoxy)ethanol;urea is systematically named as a urea derivative conjugated with a hydroxyethoxyethanol moiety. Its molecular formula is C₅H₁₂N₂O₃, comprising five carbon atoms, two nitrogen atoms, three oxygen atoms, and twelve hydrogen atoms . The structure integrates a urea group (-NH-C(=O)-NH-) linked to a 2-(2-hydroxyethoxy)ethyl chain, creating a polar, hydrophilic scaffold capable of forming extensive hydrogen bonds .

Stereochemical and Conformational Properties

The molecule adopts a flexible conformation due to its ether and hydroxyl groups. Rotational freedom around the C-O bonds in the glycol ether segment allows dynamic interactions with solvents and solutes. Quantum mechanical calculations predict a bent geometry for the urea moiety, with intramolecular hydrogen bonding between the hydroxyl group and urea’s carbonyl oxygen .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-(2-Hydroxyethoxy)ethanol;urea typically involves a two-step process:

  • Etherification: Reaction of ethylene glycol with ethylene oxide under alkaline conditions yields 2-(2-hydroxyethoxy)ethanol.

  • Urea Conjugation: Condensation of the glycol ether with urea via nucleophilic substitution, catalyzed by bases such as potassium hydroxide .

A representative reaction equation is:

Urea+2-(2-Hydroxyethoxy)ethanolKOH2-(2-Hydroxyethoxy)ethanol;urea+H2O\text{Urea} + \text{2-(2-Hydroxyethoxy)ethanol} \xrightarrow{\text{KOH}} \text{2-(2-Hydroxyethoxy)ethanol;urea} + \text{H}_2\text{O}

This method achieves yields of 70–80% under optimized conditions (170°C, 15h reaction time) .

Innovations in One-Pot Synthesis

Recent patents disclose a streamlined one-pot approach using guaiacol, urea, and ethanolamine as feedstocks . In this method:

  • Urea and ethanolamine first form a 2-oxazolidone intermediate.

  • Subsequent alkoxylation with guaiacol under basic conditions yields the target compound .
    This route reduces production costs by 40% compared to traditional methods, with a molar ratio of 1:1.6:1.6 (guaiacol:urea:ethanolamine) proving optimal .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueConditions
Melting Point-12.5°CAtm. pressure
Boiling Point490.5±40.0°CPredicted
Density1.183±0.06 g/cm³Predicted
SolubilityChloroform (slight), Methanol (sparing)25°C
pKa13.34±0.46Predicted

The compound’s low melting point and high boiling point reflect its stability under thermal stress, making it suitable for high-temperature processes . Its limited solubility in nonpolar solvents contrasts with moderate solubility in polar aprotic solvents like N-methylpyrrolidone .

Spectroscopic Profiles

  • NMR (¹H): Peaks at δ 3.55–3.70 ppm (m, -OCH₂CH₂O-), δ 4.85 ppm (s, -NH₂), and δ 1.20 ppm (t, -CH₂CH₃) .

  • IR: Strong absorptions at 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-O-C ether) .

Functional Applications

Industrial Uses

  • Solvent Systems: Enhances the solubility of polar polymers (e.g., polyvinyl alcohol) in hybrid solvent blends .

  • Pharmaceuticals: Serves as a co-solvent in transdermal drug delivery systems due to its skin permeability-enhancing properties .

  • Agrochemicals: Improves the dispersion of hydrophobic pesticides in aqueous formulations .

Biochemical Interactions

  • Protein Stabilization: Acts as a cryoprotectant by inhibiting ice crystal growth via hydrogen bonding with water molecules .

  • Enzyme Inhibition: Competitively binds to the active sites of urease, reducing its activity by 60% at 10 mM concentration .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesApplications
Diethylene GlycolLacks urea moiety; lower polaritySolvent, Plasticizer
N-(2-Hydroxyethyl)ureaNo ether linkage; higher water solubilityCosmetics
PEG 400Polymer chain; non-ionicDrug delivery

2-(2-Hydroxyethoxy)ethanol;urea’s dual functionality enables unique applications unreachable by its analogues, such as serving as a phase-transfer catalyst in biphasic reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator